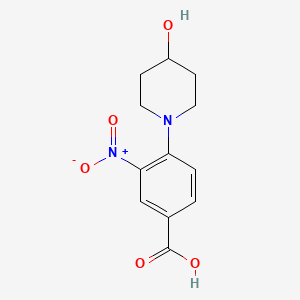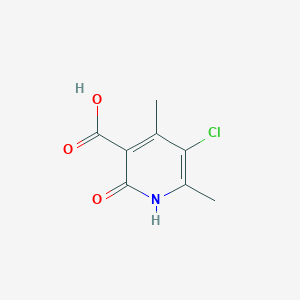
5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane, also known as CCFPO, is a synthetic compound used in various scientific research applications. It is a chlorinated fluorinated derivative of pentane, a five-carbon saturated hydrocarbon. CCFPO has been widely studied in recent years due to its unique properties and potential applications in the fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Piperidin-4-ols and 1-Arylpiperidin-4-ones : 1,5-Dichloropentan-3-ol, a compound similar to 5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane, has been used to synthesize various piperidin-4-ols and their ketone forms, indicating a potential pathway for the synthesis of complex organic compounds (Reese & Thompson, 1988).
Quantum Chemical Studies on Molecular Geometry : Research involving compounds with similar halogenated phenyl groups has been conducted to understand their molecular geometry and chemical reactivity, highlighting their significance in quantum chemical studies (Satheeshkumar et al., 2017).
Synthesis of Antimicrobial Agents : Compounds containing chloro and fluoro phenyl groups have been synthesized and evaluated as antimicrobial agents. This indicates the potential of 5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane in contributing to the development of new antimicrobials (Parikh & Joshi, 2014).
Chirality Probes and Chemical Synthesis : Similar chloro-fluoro compounds have been used as chirality probes in chemical synthesis, demonstrating their utility in stereochemical studies (Schreiner et al., 2002).
Anticancer Drug Intermediates : Compounds with similar structural elements have been identified as key intermediates in the synthesis of anticancer drugs, suggesting a potential role for 5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane in this field (Zhang et al., 2019).
Pharmacological Evaluation : Similar compounds have been synthesized and evaluated for their pharmacological properties, such as anti-convulsant and anti-inflammatory activities (Bhat et al., 2016).
Corrosion Inhibition : Derivatives of similar compounds have been studied as corrosion inhibitors, indicating potential applications in materials science (Şafak et al., 2012).
Photochromism and Fluorescence Studies : A compound with a similar structure demonstrated photochromic behavior and fluorescence, suggesting potential applications in materials science and photochemistry (Zhang et al., 2014).
Eigenschaften
IUPAC Name |
5-chloro-1-(3-chloro-4-fluorophenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2FO/c12-6-2-1-3-11(15)8-4-5-10(14)9(13)7-8/h4-5,7H,1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGDTHLRTKDYQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645157 |
Source


|
| Record name | 5-Chloro-1-(3-chloro-4-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane | |
CAS RN |
898761-15-4 |
Source


|
| Record name | 5-Chloro-1-(3-chloro-4-fluorophenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(3-chloro-4-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1328004.png)




![3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid](/img/structure/B1328018.png)
![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)


![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)
![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)
